N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
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Overview
Description
“N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide” is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as acetyl, chloro, and oxo groups in the molecule suggests that it may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Acetylation: The acetyl group can be introduced via acetylation of an aromatic amine using acetic anhydride or acetyl chloride.
Amide Bond Formation: The final step involves coupling the benzoxazole derivative with a suitable acyl chloride or carboxylic acid to form the propanamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl or amide groups.
Reduction: Reduction reactions could target the oxo group in the benzoxazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, benzoxazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.
Medicine
In medicinal chemistry, such compounds are explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor modulators, or other bioactive molecules.
Industry
Industrially, these compounds can be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide” would depend on its specific biological target. Generally, benzoxazole derivatives may interact with enzymes or receptors, modulating their activity. The presence of the chloro and acetyl groups could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its biological activity.
Chlorobenzoxazole: Similar structure with a chloro substituent.
Acetylbenzoxazole: Contains an acetyl group, similar to the target compound.
Uniqueness
“N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide” is unique due to the combination of functional groups that may confer distinct chemical and biological properties. The specific arrangement of these groups can result in unique reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-11(22)12-2-5-14(6-3-12)20-17(23)8-9-21-15-10-13(19)4-7-16(15)25-18(21)24/h2-7,10H,8-9H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFYKUCUMJCSJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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